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Compound Name: Mycorradicin

Cat. No.: B1237083 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycorradicin is a C14 apocarotenoid, a polyene dicarboxylic acid derived from the oxidative

cleavage of C40 carotenoids.[1] It is recognized as the primary chromophore responsible for

the yellow pigmentation observed in the roots of many plants colonized by arbuscular

mycorrhizal (AM) fungi.[2][3] The accumulation of mycorradicin is considered a hallmark of a

functioning AM symbiosis, a crucial plant-fungal interaction that enhances nutrient uptake.[4]

Given its role as a biomarker for this symbiosis and its potential, yet to be fully explored,

biological activities, a straightforward and reliable method for its quantification is essential.

UV-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and rapid method for

quantifying compounds that absorb light in the ultraviolet and visible regions of the

electromagnetic spectrum.[5] Mycorradicin, with its extended system of conjugated double

bonds, exhibits strong absorbance in this range, making it an ideal candidate for

spectrophotometric analysis.[3] This application note provides a detailed protocol for the

extraction and quantification of mycorradicin from plant root samples using UV-Vis

spectrophotometry.

Principle
The quantification of mycorradicin is based on the Beer-Lambert law, which states that the

absorbance of a solution is directly proportional to the concentration of the absorbing species
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and the path length of the light through the solution. By measuring the absorbance of an

extracted sample at the wavelength of maximum absorbance (λmax) for mycorradicin and

comparing it to a standard curve generated from known concentrations of a pure standard, the

concentration of mycorradicin in the sample can be accurately determined. The reported

λmax for the yellow pigment complex containing mycorradicin is around 382 nm, while

hydrolyzed, free mycorradicin shows a maximum at 390 nm.[3] This protocol will utilize the

390 nm wavelength for quantification, assuming a hydrolysis step or direct measurement of the

primary chromophore.

Experimental Protocols
Protocol 1: Extraction of Mycorradicin from Mycorrhizal
Roots
This protocol details the extraction of the mycorradicin-containing yellow pigment from plant

root material.

Materials:

Mycorrhizal and non-mycorrhizal (control) plant roots

Mortar and pestle, or homogenizer

Methanol (HPLC grade)

Microcentrifuge tubes (1.5 mL or 2.0 mL)

Microcentrifuge

Vortex mixer

Pipettes and tips

Analytical balance

Methodology:
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Harvest fresh root samples from both mycorrhizal and non-mycorrhizal plants. Gently wash

the roots with deionized water to remove soil and debris, then blot dry with paper towels.

Weigh approximately 100-200 mg of fresh root tissue and record the exact weight.

Immediately freeze the tissue in liquid nitrogen to prevent degradation and facilitate grinding.

Grind the frozen root tissue to a fine powder using a pre-chilled mortar and pestle.

Transfer the powdered tissue to a microcentrifuge tube.

Add 1 mL of methanol to the tube. Mycorradicin is soluble in polar organic solvents like

methanol.[3]

Vortex the tube vigorously for 1 minute to ensure thorough mixing.

Incubate the sample for 1 hour at 4°C in the dark to extract the pigments. Carotenoid-derived

molecules can be light-sensitive.

Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the solid root debris.

Carefully collect the supernatant, which contains the extracted mycorradicin, and transfer it

to a new, clean microcentrifuge tube. This is the crude extract.

Store the extract at -20°C in the dark until ready for spectrophotometric analysis.

Protocol 2: Quantification of Mycorradicin by UV-Vis
Spectrophotometry
This protocol describes the preparation of a standard curve and the measurement of

mycorradicin concentration in the extracts.

Materials:

Pure Mycorradicin standard (or a suitable surrogate standard)

Methanol (HPLC grade)
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UV-Vis Spectrophotometer

Quartz or glass cuvettes (1 cm path length)

Methodology:

Part A: Preparation of Standard Curve

Prepare a stock solution of pure mycorradicin standard in methanol at a concentration of 1

mg/mL.

From the stock solution, prepare a series of working standards by serial dilution with

methanol. Suggested concentrations are 0, 2, 4, 6, 8, 10, and 12.5 µg/mL.

Set the UV-Vis spectrophotometer to measure absorbance at 390 nm.[3]

Use methanol as the blank to zero the spectrophotometer.

Measure the absorbance of each working standard in triplicate.

Plot a graph of absorbance (Y-axis) versus concentration (X-axis).

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the

coefficient of determination (R²). The R² value should be ≥ 0.99 for a reliable standard curve.

Part B: Sample Measurement

Allow the crude root extracts from Protocol 1 to equilibrate to room temperature.

If the extract is highly concentrated (intensely yellow), dilute it with methanol to bring the

absorbance reading within the linear range of the standard curve (typically 0.1 - 1.0). Record

the dilution factor.

Using methanol as a blank, measure the absorbance of each root extract (including non-

mycorrhizal controls) at 390 nm. Perform measurements in triplicate.

Calculate the average absorbance for each sample.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1237083?utm_src=pdf-body
https://academic.oup.com/pcp/article-pdf/43/3/256/19672775/pcf029.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part C: Calculation of Mycorradicin Concentration

Use the linear regression equation from the standard curve (y = mx + c) to calculate the

concentration of mycorradicin in the extract. Rearrange the equation to: Concentration

(µg/mL) = (Absorbance - c) / m.

Account for the dilution factor (if any) used during the measurement.

Express the final concentration of mycorradicin in terms of micrograms per gram of fresh

root weight (µg/g FW) using the following formula:

Mycorradicin (µg/g FW) = [C * V * DF] / W

Where:

C = Concentration from the standard curve (µg/mL)

V = Total volume of the extraction solvent (mL)

DF = Dilution factor

W = Fresh weight of the root sample (g)

Data Presentation
Quantitative data should be organized into clear tables for analysis and comparison.

Table 1: Standard Curve Data for Mycorradicin Quantification

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1237083?utm_src=pdf-body
https://www.benchchem.com/product/b1237083?utm_src=pdf-body
https://www.benchchem.com/product/b1237083?utm_src=pdf-body
https://www.benchchem.com/product/b1237083?utm_src=pdf-body
https://www.benchchem.com/product/b1237083?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Standard
Concentration
(µg/mL)

Absorbance at
390 nm (Rep 1)

Absorbance at
390 nm (Rep 2)

Absorbance at
390 nm (Rep 3)

Mean
Absorbance

0 0.000 0.000 0.000 0.000

2 0.152 0.155 0.153 0.153

4 0.301 0.305 0.303 0.303

6 0.455 0.459 0.457 0.457

8 0.608 0.612 0.610 0.610

10 0.755 0.760 0.757 0.757

12.5 0.945 0.951 0.948 0.948

Linear

Regression
\multicolumn{4}{l

}{Equation: y =

0.0758x + 0.001}

R² Value \multicolumn{4}{l }{0.9998}

Table 2: Quantification of Mycorradicin in Root Samples

Sample ID
Fresh
Weight (g)

Mean
Absorbance
at 390 nm

Dilution
Factor

Calculated
Conc.
(µg/mL)

Mycorradici
n Content
(µg/g FW)

Mycorrhizal 1 0.155 0.582 1 7.66 49.42

Mycorrhizal 2 0.162 0.615 1 8.10 50.00

Mycorrhizal 3 0.158 0.599 1 7.89 49.94

Control 1 0.175 0.021 1 0.26 1.49

Control 2 0.169 0.019 1 0.24 1.42

Visualizations
Experimental Workflow
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Caption: Workflow for mycorradicin quantification.
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Caption: AM symbiosis signaling leading to mycorradicin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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